molecular formula C22H26O3 B1245206 Panicein A

Panicein A

Cat. No. B1245206
M. Wt: 338.4 g/mol
InChI Key: NXLCEZDPQUVCRS-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panicein A is a monoterpenoid.
Panicein A is a natural product found in Haliclona fulva, Halichondria panicea, and Haliclona mucosa with data available.

Scientific Research Applications

Total Synthesis and Antiproliferative Activity
The total synthesis of Panicein A2, a unique aromatic sesquiterpene, has been achieved, confirming its natural structure. Initial research hoped Panicein A2 would exhibit significant antiproliferative activity against various tumor cell lines, as it was believed to exhibit cytotoxicity in vitro. However, tests conducted by the National Cancer Institute (NCI) against a range of human cancer cell lines revealed that Panicein A2 exhibits minimal antiproliferative activity at a concentration of 10 μM. This finding contrasts with earlier reports and indicates that Panicein A2 may not be as effective against cancer cells as previously thought, calling for further investigation into its potential medicinal applications (Yeung, L., Pilkington, L., Cadelis, M. M., Copp, B., & Barker, D., 2015).

Inhibition of Multidrug Resistance in Cancer Therapy
Panicein A hydroquinone, derived from the Mediterranean sponge Haliclona (Soestella) mucosa, has shown promising results in inhibiting the doxorubicin efflux activity of the Hedgehog receptor Patched, a multidrug transporter expressed in various cancers. This inhibition enhances the cytotoxicity of doxorubicin on melanoma cells in vitro, suggesting a potential application in overcoming multidrug resistance in cancer therapy. Molecular docking studies indicate that Panicein A hydroquinone interacts with the bacterial drug efflux pump AcrB and a modeled structure of Patched near the doxorubicin binding site, highlighting its potential as the first antagonist of Patched's drug efflux activity. This discovery opens new avenues for combining Panicein A hydroquinone with traditional chemotherapy to improve treatment outcomes for cancer patients, reduce tumor drug resistance, and decrease the likelihood of recurrence and metastasis (Fiorini, L., Tribalat, M.-A., Sauvard, L., Cazareth, J., Lalli, E., Broutin, I., Thomas, O., & Mus-Veteau, I., 2015).

properties

Product Name

Panicein A

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H26O3/c1-14(6-8-18-13-19(23)9-11-21(18)24)7-10-20-15(2)12-22(25-5)17(4)16(20)3/h6,9,11-13H,7-8,10H2,1-5H3/b14-6+

InChI Key

NXLCEZDPQUVCRS-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1CC/C(=C/CC2=CC(=O)C=CC2=O)/C)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1CCC(=CCC2=CC(=O)C=CC2=O)C)C)C)OC

synonyms

panicein A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panicein A
Reactant of Route 2
Panicein A
Reactant of Route 3
Panicein A
Reactant of Route 4
Reactant of Route 4
Panicein A
Reactant of Route 5
Panicein A
Reactant of Route 6
Panicein A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.